molecular formula C22H26BrNO3S B4881352 2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-1-carboxylate;bromide

2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-1-carboxylate;bromide

Cat. No.: B4881352
M. Wt: 464.4 g/mol
InChI Key: SQRVADGSTUNFIN-UHFFFAOYSA-M
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Description

2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-1-carboxylate;bromide is a complex organic compound that features a thiazole ring, a bicycloheptane structure, and a bromide ion. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, potassium cyanide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Hydroxylated or cyanated derivatives

Mechanism of Action

The mechanism of action of 2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-1-carboxylate;bromide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity, while the phenacyl group can interact with receptor sites, modulating their function . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-1-carboxylate;bromide lies in its combination of a thiazole ring, a phenacyl group, and a bicycloheptane structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-1-carboxylate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26NO3S.BrH/c1-16-20(9-12-26-21(25)22-10-7-17(13-22)8-11-22)27-15-23(16)14-19(24)18-5-3-2-4-6-18;/h2-6,15,17H,7-14H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRVADGSTUNFIN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)CCOC(=O)C34CCC(C3)CC4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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